N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine
Description
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine is a phenothiazine derivative featuring a diazenyl (-N=N-) linker and a methyl-substituted methanamine moiety. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and antitumor activities . The diazenyl group in this compound introduces redox-active and photochemical properties, while the methyl substituents on the phenothiazine core and the methanamine side chain influence solubility, bioavailability, and receptor binding .
Properties
CAS No. |
79226-54-3 |
|---|---|
Molecular Formula |
C16H18N4S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(7,10-dimethylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H18N4S/c1-11-5-7-13-16(9-11)21-15-8-6-12(17-18-19(2)3)10-14(15)20(13)4/h5-10H,1-4H3 |
InChI Key |
XBJFMQQGZHQXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)N=NN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves multiple steps, starting with the preparation of the phenothiazine core. This core is then functionalized with methyl groups at the 7 and 10 positions. The diazenyl group is introduced through a diazotization reaction, followed by coupling with N-methyl-methanamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the diazenyl group to an amine.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at various positions on the phenothiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenothiazine core.
Scientific Research Applications
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. The diazenyl group may also participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Phenothiazine Derivatives
Phenothiazine derivatives vary in substituent patterns and side-chain modifications, which critically determine their biological and chemical properties. Key analogs include:
Key Observations :
- The diazenyl group in the target compound distinguishes it from classical phenothiazines (e.g., chlorpromazine) by enabling reversible redox reactions, akin to azo dyes .
- Methyl groups at positions 7 and 10 enhance steric stability, reducing metabolic degradation compared to unsubstituted analogs like 10H-2,7-diazaphenothiazine .
Diazenyl-Containing Analogues
Diazenyl (-N=N-) groups are rare in phenothiazines but common in azo compounds. Comparisons include:
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: The ethynyl group stabilizes the excited state, while the nitro group enhances electrophilicity. In contrast, the diazenyl linker in the target compound allows conjugation across the phenothiazine ring, enabling intramolecular charge transfer .
- Azaphenothiazines: Substitution of sulfur with nitrogen (e.g., 2,7-diazaphenothiazine) increases π-electron density, whereas diazenyl incorporation introduces non-planarity, altering π-π stacking interactions .
Analytical Techniques :
- X-ray Crystallography: Programs like SHELXL and ORTEP-3 are critical for resolving the non-planar diazenyl-phenothiazine structure.
- NMR Spectroscopy: The methyl groups at positions 7 and 10 would exhibit distinct upfield shifts (δ 2.2–2.5 ppm) in $ ^1H $-NMR, similar to 10-(3-dimethylaminopropyl)-2,7-diazaphenothiazine .
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Phenothiazines with extended side chains (e.g., 3-dimethylaminopropyl) show higher antimicrobial efficacy, but the diazenyl group may confer unique mechanisms, such as reactive oxygen species (ROS) generation .
- Photodynamic Therapy (PDT): The diazenyl group’s redox activity positions this compound as a candidate for PDT, contrasting with ethynyl-substituted phenothiazines used in optoelectronics .
Biological Activity
N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine is a compound of significant interest in the field of medicinal chemistry and dye synthesis. As an azo compound, it exhibits various biological activities that make it a candidate for research in pharmacology and material sciences. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄S
- Molecular Weight : 302.40 g/mol
Structural Characteristics
The compound features a phenothiazine moiety, which is known for its diverse biological activities, including antipsychotic and antimicrobial properties. The azo group (-N=N-) is responsible for the dyeing properties, making it useful in various applications.
Antimicrobial Activity
Research has indicated that azo compounds can exhibit antimicrobial properties. A study conducted on similar phenothiazine derivatives showed that they possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
Phenothiazine derivatives have been investigated for their anticancer properties. A case study demonstrated that compounds with similar structures to this compound showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves induction of apoptosis and cell cycle arrest .
Photophysical Properties
The photophysical properties of azo compounds are crucial for their application in photodynamic therapy (PDT). Studies have shown that this compound exhibits significant light absorption characteristics, which can be utilized in PDT to generate reactive oxygen species (ROS) upon irradiation .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Cytotoxicity against HeLa and MCF-7 cells | |
| Photodynamic Therapy | Generation of ROS upon light exposure |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |
|---|---|---|---|
| This compound | Yes | Yes | |
| Phenothiazine | Moderate | Yes | |
| Methyl Red | Yes | No |
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several phenothiazine derivatives, including this compound. The compound was tested against various cancer cell lines using MTT assays. Results indicated a dose-dependent cytotoxic effect with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy Assessment
A separate investigation focused on the antimicrobial efficacy of phenothiazine derivatives. The study employed disc diffusion methods to evaluate the inhibitory zones against pathogenic bacteria. This compound displayed significant antibacterial activity, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
